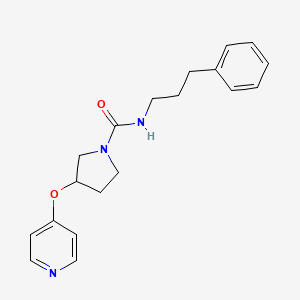
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the dihydropyridine family, which is well-known for its diverse biological activities.
Applications De Recherche Scientifique
Antihypertensive and Coronary Vessel Dilators
Compounds within the 1,4-dihydropyridine class, which include functionalities similar to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate," have been identified as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showcasing their potential in therapeutic applications related to blood pressure regulation and heart health (Abernathy, 1978).
Potential Anti-Malarial Agents
The synthesis of benzo[h][1,6]naphthyridines from related dihydropyridine compounds has been explored, with findings indicating potential applications as starting materials for anti-malarial agents. This underscores the role of dihydropyridine derivatives in the development of new treatments for malaria (Görlitzer, Bode, & Jones, 2005).
Photophysical Properties for OLED Applications
Research into pyridine derivatives with structural similarities has investigated their optical properties through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been analyzed, indicating their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Cetina, Tranfić, Sviben, & Jukić, 2010).
Pharmacological Activities
The molecular structure and pharmacological activity of calcium channel antagonists, which are closely related to the dihydropyridine family, have been studied, illustrating the importance of the molecular configuration in their effectiveness as calcium channel blockers. These findings highlight the potential therapeutic applications of such compounds in treating cardiovascular diseases (Wang, Herbette, & Rhodes, 1989).
Water Oxidation Catalysts
Dinuclear complexes derived from compounds structurally related to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate" have been studied for their capability to catalyze water oxidation. These studies open avenues for the application of such compounds in sustainable energy solutions, particularly in the field of artificial photosynthesis (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-8-14(15(19(22)23)16(20)18-10)24-17(21)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPKVYUCADGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)

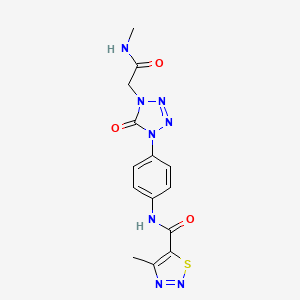
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)


![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
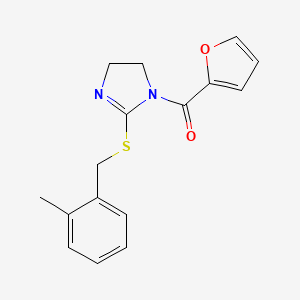
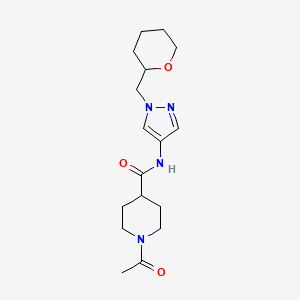
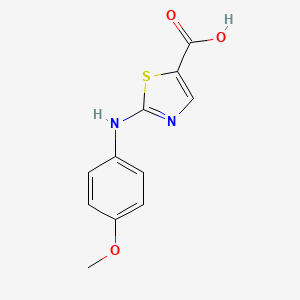
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
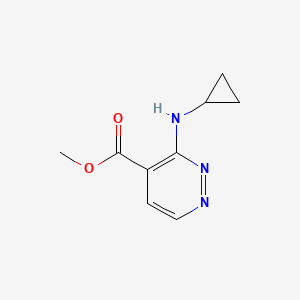
![N-(3-chloro-4-methylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2889328.png)
